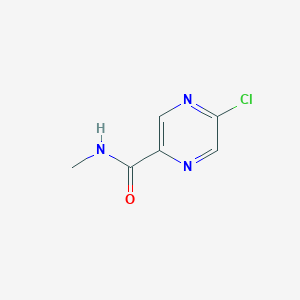

5-chloro-N-methylpyrazine-2-carboxamide

Descripción general

Descripción

5-chloro-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methylpyrazine-2-carboxamide typically involves the chlorination of N-methylpyrazine-2-carboxamide. One common method includes the reaction of N-methylpyrazine-2-carboxamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

While specific case studies and comprehensive data tables for 5-chloro-N-methylpyrazine-2-carboxamide are not available in the search results, research on related pyrazine derivatives provides insight into potential applications.

Antimycobacterial Activity:

- 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Research on these compounds has shown promising results against Mycobacterium tuberculosis. Many tested 5-chloro-N-phenylpyrazine-2-carboxamides exerted activity expressed as minimum inhibitory concentration (MIC) in the range of 1.56–6.25 µg/mL, while alkylamino-N-phenylpyrazine-2-carboxamides without substitution in the phenyl ring exerted activity in the range of MIC = 0.78–3.13 µg/mL (against M. tuberculosis H37Rv in both cases) and exerted low in vitro cytotoxicity .

Anticancer Activity:

- Indole Derivatives: Studies on indole derivatives have identified several compounds with significant anticancer potential . For example, one compound induced apoptosis and G2/M cell cycle arrest, marking it as a candidate for anticancer development . Another compound displayed significant cytotoxicity across several human cancer cell lines and induced G2/M cell cycle arrest, highlighting its potential as an antitumor agent .

Potential Applications

Based on the documented uses of pyrazine derivatives, this compound may have the following potential applications:

- Development of Antimycobacterial Agents: As a structural analog of pyrazinamide, it could be explored for its ability to inhibit the growth of Mycobacterium tuberculosis .

- Research in Cancer Therapy: The compound may be investigated for its potential to induce apoptosis, inhibit tumor growth, and disrupt cell cycle progression in cancer cells.

- Chemical Synthesis: As an intermediate, this compound may be used in synthesizing more complex molecules with desired biological activities .

- Analytical Testing: The compound can be used as a reference standard in analytical chemistry for the detection and quantification of related substances .

Mecanismo De Acción

The mechanism of action of 5-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-methylpyrazine-2-carboxamide: Lacks the chlorine substituent.

5-chloropyrazine-2-carboxamide: Lacks the N-methyl group.

Pyrazinamide: A well-known antitubercular drug with a similar pyrazine core structure.

Uniqueness

5-chloro-N-methylpyrazine-2-carboxamide is unique due to the presence of both the chlorine and N-methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in certain applications compared to its analogs.

Actividad Biológica

5-Chloro-N-methylpyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against mycobacterial strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles based on diverse research findings.

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 175.61 g/mol

- Structure : The compound features a pyrazine ring with a carboxamide functional group and a chlorine atom at the fifth position, which influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

- Targeting Mycobacterial Fatty Acid Synthase I : Similar to other pyrazinamide derivatives, this compound acts as an inhibitor of mycobacterial fatty acid synthase I, crucial for the survival of mycobacteria .

Antimycobacterial Activity

Research has demonstrated that this compound exhibits significant antimycobacterial activity:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.56 to 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, indicating strong efficacy .

- Activity Against Other Strains : The compound also shows activity against Mycobacterium kansasii and Mycobacterium avium, although with varying degrees of effectiveness .

Table 1: Antimycobacterial Activity of this compound

| Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 1.56 - 6.25 |

| Mycobacterium kansasii | 12.6 |

| Mycobacterium avium | Not effective |

Cytotoxicity Profiles

While evaluating the therapeutic potential of this compound, its cytotoxicity was assessed in various cell lines:

- In Vitro Cytotoxicity : The compound exhibited low cytotoxicity in HepG2 cells at concentrations tested, suggesting a favorable selectivity for mycobacterial targets over human cells .

- Safety Assessment : Compounds with hydroxyl substituents demonstrated reduced cytotoxicity, indicating that structural modifications can enhance safety profiles while maintaining efficacy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized a series of N-phenylpyrazine-2-carboxamides, including derivatives of this compound, assessing their antimycobacterial activity and cytotoxicity. The findings indicated that most derivatives maintained significant activity against M. tuberculosis while demonstrating low toxicity .

- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the phenyl ring to optimize antimicrobial efficacy. The results highlighted that both electron-donating and electron-withdrawing groups could influence biological activity positively .

- Comparative Studies : Comparative studies with other pyrazinamide derivatives showed that this compound exhibited competitive or superior activity against certain mycobacterial strains, reinforcing its potential as a lead compound for further development .

Propiedades

IUPAC Name |

5-chloro-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMQCCYEWVSVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049025-94-6 | |

| Record name | 5-chloro-N-methylpyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.